L-Seryl-L-tryptophylglycylglycine
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Overview
Description
L-Seryl-L-tryptophylglycylglycine is a peptide compound with the molecular formula C₁₈H₂₃N₅O₆. It consists of a sequence of amino acids: serine, tryptophan, and two glycine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Seryl-L-tryptophylglycylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process typically involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or mixed anhydrides.
Coupling: The activated amino acids are coupled to the growing peptide chain on the solid support.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production and the specific requirements of the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tryptophylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under certain conditions.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .
Scientific Research Applications
L-Seryl-L-tryptophylglycylglycine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-tryptophylglycylglycine involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity and function. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-seryl-L-tryptophylglycine: Similar in structure but with a different sequence of amino acids.
L-Seryl-L-glycyl-L-tryptophylglycine: Another peptide with a similar composition but different arrangement of residues.
Uniqueness
L-Seryl-L-tryptophylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
824953-17-5 |
---|---|
Molecular Formula |
C18H23N5O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H23N5O6/c19-12(9-24)17(28)23-14(18(29)22-7-15(25)21-8-16(26)27)5-10-6-20-13-4-2-1-3-11(10)13/h1-4,6,12,14,20,24H,5,7-9,19H2,(H,21,25)(H,22,29)(H,23,28)(H,26,27)/t12-,14-/m0/s1 |
InChI Key |
RHFKMKIWKWTQOV-JSGCOSHPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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